
iso-OMPA
Overview
Description
Preparation Methods
Iso-OMPA can be synthesized through the reaction of isopropylamine with phosphorus oxychloride, followed by the reaction with isopropyl alcohol. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels .
Chemical Reactions Analysis
Iso-OMPA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced to form different reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
Selective Inhibition of Butyrylcholinesterase
Iso-OMPA is primarily recognized for its role as a selective irreversible inhibitor of butyrylcholinesterase. Research has demonstrated that this compound effectively enhances acetylcholine-induced contractions in muscle tissues by inhibiting butyrylcholinesterase activity. In experiments involving rat urinary bladder strips, this compound (50 μM) significantly increased the amplitude of contractions, indicating its potential therapeutic applications in conditions where cholinergic modulation is beneficial .
Enhancement of Acetylcholine Effects
In a comparative study, this compound was shown to enhance the effects of acetylcholine in various experimental setups. When applied alone or in conjunction with other cholinesterase inhibitors, this compound consistently resulted in increased contractions of bladder strips from both rats and humans. This suggests its utility in therapeutic strategies aimed at enhancing cholinergic signaling without the side effects associated with non-selective inhibitors .
Toxicological Studies
Assessment of Toxicity Mechanisms
this compound has been utilized in toxicological research to investigate the mechanisms underlying the toxicity of certain organophosphates. By selectively inhibiting butyrylcholinesterase, researchers can differentiate between the roles of acetylcholinesterase and butyrylcholinesterase in mediating toxic effects, thereby providing insights into the biochemical pathways involved in organophosphate toxicity .
Impact on Xenobiotic Metabolism
A study highlighted the importance of this compound in understanding xenobiotic metabolism. The compound was used to evaluate the activity of general esterases and acetylcholinesterases across different species, revealing significant variations that could influence susceptibility to chemical exposure. This research underscores this compound's role in ecotoxicology by helping to elucidate species-specific responses to environmental toxins .
Enzyme Activity Studies
Comparative Enzyme Inhibition Studies
this compound has been employed as a general inhibitor in enzyme activity assays to compare the inhibition profiles of various substrates against acetylcholinesterase and general esterases. The compound's ability to inhibit these enzymes was assessed using different substrates, revealing critical insights into enzyme kinetics and substrate specificity across different biological models .
Case Study: Daphnia magna vs. Chironomus riparius
In a notable case study involving the zooplankton species Daphnia magna and Chironomus riparius, this compound was used to evaluate differences in enzyme activity and susceptibility to inhibition. Results indicated that Chironomus riparius exhibited higher acetylcholinesterase activity but lower susceptibility to this compound compared to Daphnia magna, highlighting the ecological implications of enzyme inhibition across species .
Summary Table of this compound Applications
Application Area | Description | Key Findings |
---|---|---|
Pharmacology | Selective inhibition of butyrylcholinesterase to enhance acetylcholine effects | Increased amplitude of contractions in bladder strips (rat and human) |
Toxicology | Investigating mechanisms of organophosphate toxicity | Differentiation between roles of acetylcholinesterase and butyrylcholinesterase |
Enzyme Activity Studies | Comparative studies on enzyme inhibition profiles | Significant species differences in enzyme activities observed |
Mechanism of Action
Iso-OMPA exerts its effects by inhibiting the activity of butyrylcholinesterase (BuChE). This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing it from hydrolyzing its substrates. The molecular targets involved in this process include the active center of BuChE, particularly the acyl pocket, which affects the enzyme’s affinity for the inhibitor .
Comparison with Similar Compounds
Iso-OMPA is unique in its high selectivity for butyrylcholinesterase over acetylcholinesterase (AChE), making it a valuable tool for studying BuChE activity. Similar compounds include:
Physostigmine: Another cholinesterase inhibitor but with less selectivity for BuChE.
Ethopropazine: A selective inhibitor of BuChE but with different inhibition patterns compared to this compound.
BW284c51: An inhibitor that targets both AChE and BuChE but with varying degrees of selectivity
This compound’s selectivity and effectiveness as a BuChE inhibitor make it a distinct and valuable compound in scientific research .
Biological Activity
Iso-OMPA (tetraisopropyl pyrophosphoramide) is a potent organophosphate compound primarily recognized for its role as a selective inhibitor of butyrylcholinesterase (BuChE). This article explores the biological activity of this compound, focusing on its effects on enzyme inhibition, potential therapeutic applications, and relevant case studies.
This compound acts by irreversibly binding to the active site serine residue of BuChE, leading to a significant decrease in cholinesterase activity. Research indicates that at neutral pH, this compound modifies human BuChE, particularly at serine 198, which is critical for its enzymatic function . The inhibition of BuChE can lead to increased levels of acetylcholine (ACh), impacting various physiological processes.
Effects on Amylase Release
A study investigating the effects of this compound on pancreatic function demonstrated that pretreatment with this compound significantly enhanced amylase release in canine pancreas tissues. Specifically, at a concentration of 10^-3 M, this compound increased amylase release by 42-87% compared to tissues treated with acetylcholine alone. This effect was statistically significant (p < 0.001) and was also observed in guinea pig pancreas tissues, although it did not augment the ACh response in feline tissues .
This compound in Cocaine Metabolism
This compound has been studied for its potential therapeutic applications in drug addiction. In a notable experiment involving self-administering rats, this compound was used to inhibit BuChE and cocaine hydrolase (CocH). The results indicated that systemic administration of this compound restored cocaine intake in rats previously treated with a gene transfer vector that increased CocH levels, suggesting that this compound can modulate cocaine metabolism and self-administration behavior .
Comparative Enzyme Inhibition Studies
This compound's selectivity for BuChE over acetylcholinesterase (AChE) has been highlighted in various studies. For instance, it showed no inhibition of AChE activity across multiple concentrations when tested against biofouling species . This selectivity makes this compound a valuable tool for studying cholinergic systems without affecting AChE activity.
Case Studies and Research Findings
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Pancreatic Function Enhancement :
- Study : Effect of this compound on amylase release.
- Findings : Enhanced release by 42-87% in dogs and guinea pigs; no effect in cats.
- Significance : Potential implications for understanding pancreatic disorders and cholinergic signaling.
-
Cocaine Self-Administration :
- Study : Long-term effects of gene transfer therapy combined with this compound.
- Findings : this compound restored cocaine intake after CocH-mediated metabolism was induced.
- Significance : Suggests potential for this compound in addiction therapies.
-
Enzyme Selectivity :
- Study : Inhibition profiles against various cholinesterases.
- Findings : this compound selectively inhibited BuChE without affecting AChE.
- Significance : Useful for targeted studies on cholinergic pathways.
Summary Table of Biological Activities
Properties
IUPAC Name |
N-[bis(propan-2-ylamino)phosphoryloxy-(propan-2-ylamino)phosphoryl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32N4O3P2/c1-9(2)13-20(17,14-10(3)4)19-21(18,15-11(5)6)16-12(7)8/h9-12H,1-8H3,(H2,13,14,17)(H2,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIMDJXKIMCMIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NP(=O)(NC(C)C)OP(=O)(NC(C)C)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N4O3P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965589 | |
Record name | N,N',N'',N'''-Tetraisopropyldiphosphoramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00965589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
513-00-8 | |
Record name | Iso-OMPA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=513-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraisopropylpyrophosphamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N',N'',N'''-Tetraisopropyldiphosphoramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00965589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N',N'',N'''-tetraisopropyldiphosphoramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.409 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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